1-Aziridinecarboxamide, N,N'-1,6-hexanediylbis-
Overview
Description
1-Aziridinecarboxamide, N,N'-1,6-hexanediylbis-, also known as 1-Aziridinecarboxamide, N,N'-1,6-hexanediylbis-, is a useful research compound. Its molecular formula is C12H22N4O2 and its molecular weight is 254.33 g/mol. The purity is usually 95%.
The exact mass of the compound 1-Aziridinecarboxamide, N,N'-1,6-hexanediylbis- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 146970. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Supplementary Records. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-Aziridinecarboxamide, N,N'-1,6-hexanediylbis- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Aziridinecarboxamide, N,N'-1,6-hexanediylbis- including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
It has been examined for its effects on deoxyribonucleic acid (dna) formation .
Mode of Action
It is known that aziridine compounds can interact with dna, potentially causing dna damage .
Result of Action
N,N’-(Hexane-1,6-diyl)bis(aziridine-1-carboxamide) has been examined for its effects on DNA formation . It has been found to cause DNA cleavage at certain concentrations .
Action Environment
The action, efficacy, and stability of N,N’-(Hexane-1,6-diyl)bis(aziridine-1-carboxamide) can be influenced by various environmental factors. For instance, the compound’s interaction with DNA may be affected by the cellular environment, including pH, temperature, and the presence of other molecules . .
Properties
IUPAC Name |
N-[6-(aziridine-1-carbonylamino)hexyl]aziridine-1-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N4O2/c17-11(15-7-8-15)13-5-3-1-2-4-6-14-12(18)16-9-10-16/h1-10H2,(H,13,17)(H,14,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVOQADGLLJCMOE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN1C(=O)NCCCCCCNC(=O)N2CC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7062297 | |
Record name | 1-Aziridinecarboxamide, N,N'-1,6-hexanediylbis- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7062297 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2271-93-4, 63834-51-5 | |
Record name | N,N′-Hexamethylene-1,6-bis(1-aziridinecarboxamide) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2271-93-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N,N'-Hexamethylenebis(1-aziridinecarboxamide) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002271934 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | n-Hexane, 1,6-bis(aziridinocarbonylamino)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063834515 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Hexamethylenediethyleneurea | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=146970 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-Aziridinecarboxamide, N,N'-1,6-hexanediylbis- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1-Aziridinecarboxamide, N,N'-1,6-hexanediylbis- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7062297 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N,N'-hexane-1,6-diylbis(aziridine-1-carboxamide) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.162 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1,1'-(HEXAMETHYLENEDICARBAMOYL)DIAZIRIDINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4KA5B2WTW1 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 1-Aziridinecarboxamide, N,N'-1,6-hexanediylbis- in improving the properties of insulation-coated electroconductive particles?
A: 1-Aziridinecarboxamide, N,N'-1,6-hexanediylbis- acts as a surface treatment agent for the insulating resin layer that coats the electroconductive particles [, , ]. This treatment aims to enhance both the solvent resistance and conduction reliability of the particles, making them suitable for use in anisotropic conductive adhesives.
Q2: How does 1-Aziridinecarboxamide, N,N'-1,6-hexanediylbis- interact with the insulating resin layer?
A: The research suggests that the effectiveness of 1-Aziridinecarboxamide, N,N'-1,6-hexanediylbis- stems from its polyfunctional nature [, , ]. This likely allows it to react with the carboxyl groups present in the insulating resin, forming a more robust and resistant surface layer.
Q3: What types of insulating resins are compatible with 1-Aziridinecarboxamide, N,N'-1,6-hexanediylbis- treatment?
A: The research indicates that insulating resins containing carboxyl groups are particularly suitable for this surface treatment [, , ]. Specifically, acrylic acid-styrene copolymers, which possess acrylic acid monomer units with carboxyl groups, have been identified as highly compatible with 1-Aziridinecarboxamide, N,N'-1,6-hexanediylbis- treatment.
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